Section 1: MM-401 (MLL1 Inhibitor)
Section 1: MM-401 (MLL1 Inhibitor)
An In-depth Technical Guide to the Mechanisms of Action for MM-401
This technical guide provides a detailed overview of the core mechanisms of action for two distinct therapeutic agents designated MM-401. The first section details a small molecule inhibitor of the MLL1-WDR5 protein-protein interaction for applications in oncology, specifically mixed-lineage leukemia. The second section describes a human agonistic monoclonal antibody targeting the TNFR2 receptor for immuno-oncology applications, developed by Merrimack Pharmaceuticals.
MM-401 is a potent, cell-permeable, macrocyclic peptidomimetic designed to inhibit the histone H3K4 methyltransferase activity of MLL1.[1][2] It achieves this by disrupting the critical protein-protein interaction between the MLL1 protein and WD repeat-containing protein 5 (WDR5).[1][2] This targeted disruption leads to cell cycle arrest, apoptosis, and myeloid differentiation in leukemia cells with MLL1 translocations.[1][2]
Core Mechanism of Action
The MLL1 core complex is essential for methylating histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. The interaction between MLL1 and WDR5 is crucial for the integrity and catalytic activity of this complex. MM-401 was designed to mimic the "Win" (WDR5-interacting) motif of MLL1, allowing it to bind with high affinity to a pocket on WDR5 where MLL1 would normally dock.[2] By competitively occupying this site, MM-401 prevents the assembly of a functional MLL1-WDR5 complex, thereby inhibiting H3K4 methylation and downregulating the expression of key MLL1 target genes, such as the HOXA genes, which are critical for leukemogenesis.[1]
Quantitative Data
The following table summarizes the key in vitro potency and efficacy data for the MM-401 MLL1 inhibitor.
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) to WDR5 | < 1 nM | Measures the binding strength of MM-401 to its direct target, WDR5. | [1] |
| IC50 for WDR5-MLL1 Interaction | 0.9 nM | Concentration of MM-401 required to inhibit 50% of the interaction between WDR5 and MLL1 proteins. | [1] |
| IC50 for MLL1 HMT Activity | 0.32 µM | Concentration of MM-401 required to inhibit 50% of the MLL1 histone methyltransferase enzymatic activity in vitro. | [1] |
| Cell Growth Inhibition (GI50) | MLL-rearranged cells (e.g., MOLM13, MV4;11) | MLL-rearranged cell lines show high sensitivity to MM-401. | [2] |
| Cell Growth Inhibition (GI50) | Non-MLL leukemia cells (e.g., K562, HL60) | Non-MLL cell lines are largely insensitive, demonstrating specificity. | [2] |
Experimental Protocols
Detailed experimental protocols are based on the methodologies described in the primary literature (Cao et al., Molecular Cell, 2014).
1. Competitive Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction:
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Objective: To quantify the ability of MM-401 to disrupt the WDR5-MLL1 interaction.
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Methodology:
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A fluorescently labeled peptide derived from the MLL1 Win motif is used as a tracer.
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Recombinant human WDR5 protein is incubated with the tracer peptide. In the bound state, the tracer's tumbling is slowed, resulting in a high FP signal.
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MM-401 is serially diluted and added to the WDR5-tracer mixture.
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As MM-401 competes with the tracer for binding to WDR5, the tracer is displaced, tumbles more rapidly, and the FP signal decreases.
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The IC50 value is calculated by plotting the FP signal against the concentration of MM-401.
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2. In Vitro Histone Methyltransferase (HMT) Assay:
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Objective: To measure the direct inhibitory effect of MM-401 on the enzymatic activity of the MLL1 complex.
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Methodology:
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The MLL1 core complex (containing MLL1, WDR5, RbBP5, and Ash2L) is reconstituted using recombinant proteins.
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The complex is incubated with a histone H3 substrate and the methyl donor S-adenosyl-L-methionine (SAM), which is radiolabeled (e.g., with ³H).
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MM-401 is added at various concentrations.
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The reaction is allowed to proceed, and the incorporation of the radiolabeled methyl group onto the histone substrate is measured using a scintillation counter after spotting the reaction mixture onto filter paper.
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The IC50 value is determined by measuring the reduction in HMT activity at different MM-401 concentrations.
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3. Cell-Based Assays (Cell Cycle and Apoptosis):
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Objective: To determine the downstream cellular consequences of MLL1 inhibition by MM-401.
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Methodology:
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Cell Culture: MLL-rearranged leukemia cell lines (e.g., MOLM-13) and non-MLL control cell lines are cultured under standard conditions.
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Treatment: Cells are treated with increasing concentrations of MM-401 or a negative control compound (MM-NC-401) for a specified duration (e.g., 48 hours).[1]
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Cell Cycle Analysis: Cells are harvested, fixed in ethanol, and stained with a DNA intercalating dye such as propidium (B1200493) iodide (PI). The DNA content per cell is then analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. A G1/S arrest is typically observed.[2]
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Apoptosis Analysis: Apoptosis is quantified using an Annexin V/PI staining assay followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells.
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4. Western Blot for H3K4 Methylation:
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Objective: To confirm that MM-401 inhibits MLL1 activity within cells by measuring changes in global H3K4 methylation.
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Methodology:
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Cells are treated with MM-401 (e.g., 20 µM for 48 hours).[1]
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Histones are extracted from the cell nuclei.
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Total histone extracts are separated by SDS-PAGE and transferred to a membrane.
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The membrane is probed with specific antibodies that recognize different methylation states of H3K4 (e.g., H3K4me1, H3K4me2, H3K4me3) and an antibody for total Histone H3 as a loading control.
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A decrease in the signal for H3K4 methylation in MM-401-treated cells indicates target engagement and inhibition of MLL1 activity.
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Visualizations
Caption: MM-401 competitively inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation.
Caption: Workflow for evaluating the cellular effects of the MLL1 inhibitor MM-401.
Section 2: MM-401 (TNFR2 Agonist Antibody)
MM-401 is a humanized agonistic monoclonal antibody developed by Merrimack Pharmaceuticals that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[3] It is being investigated as a potential immunotherapy for cancer. The core mechanism involves providing a co-stimulatory signal to T cells, leading to robust anti-tumor activity.
Core Mechanism of Action
TNFR2 is a co-stimulatory receptor predominantly expressed on highly suppressive tumor-infiltrating regulatory T cells (Tregs) and effector T cells. The MM-401 antibody binds to TNFR2 with low nanomolar affinity.[1][3] Its mechanism is twofold:
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Direct T-Cell Co-stimulation: As an agonist, MM-401 binding to TNFR2 on effector T cells (such as CD8+ T cells) mimics the natural ligand (TNFα), providing a powerful co-stimulatory signal. This enhances T-cell activation, proliferation, and cytokine production, boosting the anti-tumor immune response.[4][5]
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Fc-Receptor Dependent Agonism and Effector Function: The anti-tumor activity of MM-401 is dependent on the engagement of Fc-gamma receptors (FcγR) on other immune cells.[1] This cross-linking of the antibody by FcγR-expressing cells (like macrophages or NK cells) is thought to cluster TNFR2 receptors, leading to enhanced agonistic signaling. Furthermore, this Fc engagement can mediate effector functions like Antibody-Dependent Cellular Cytotoxicity (ADCC), potentially leading to the depletion of highly immunosuppressive, TNFR2-expressing Tregs within the tumor microenvironment.[4]
This dual action aims to simultaneously enhance the function of tumor-killing effector cells while reducing the population of suppressive immune cells.
Quantitative Data
Quantitative data for the preclinical MM-401 antibody is primarily derived from conference abstracts and is less detailed than for the MLL1 inhibitor.
| Parameter | Value / Observation | Description | Reference |
| Binding Affinity | Low nanomolar | Binds with high affinity to human TNFR2. | [1][3] |
| Target | TNFR2 (CD120b) | A member of the TNF receptor superfamily. | [1] |
| Cellular Activity | Induces T-cell co-stimulation; Upregulation of activation markers and cytokine production in CD4+ and CD8+ T cells. | Agonistic activity comparable to other co-stimulatory antibodies like anti-4-1BB and anti-OX40. | [4][5] |
| In Vivo Efficacy | Robust anti-tumor activity in syngeneic murine tumor models, both as monotherapy and in combination with anti-PD-1. | A murine surrogate antibody was used for these preclinical studies. | [1] |
| Mechanism Dependency | Activity is dependent on FcγR binding; requires CD8+ T cells and NK cells. | Experiments using mutant-Fc antibodies and in FcγR knockout mice confirmed this dependency. | [1] |
Experimental Protocols
The methodologies for the TNFR2 antibody are inferred from conference abstracts and represent standard immunological assays. Detailed, step-by-step protocols are not publicly available.
1. In Vitro T-Cell Activation Assay:
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Objective: To assess the co-stimulatory capacity of MM-401 on human T cells.
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Methodology:
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CD4+ and CD8+ T cells are isolated from healthy human peripheral blood mononuclear cells (PBMCs).
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T cells are provided a primary stimulus through their T-cell receptor (TCR), typically using anti-CD3 antibodies.
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MM-401 is added as a co-stimulatory signal.
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After a period of incubation (e.g., 72 hours), T-cell activation is measured by quantifying:
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Proliferation: Using assays like CFSE dilution by flow cytometry.
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Activation Markers: Surface expression of markers like CD25 and CD69 by flow cytometry.
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Cytokine Production: Release of cytokines like IFN-γ and TNF-α into the supernatant, measured by ELISA or multiplex bead array.
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2. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:
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Objective: To determine if MM-401 can mediate the killing of TNFR2-expressing target cells by effector cells.
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Methodology:
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Target Cells: A cell line expressing high levels of TNFR2 is used.
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Effector Cells: Natural Killer (NK) cells are isolated from healthy donors.
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Target cells are labeled (e.g., with Calcein-AM) and then incubated with NK cells in the presence of MM-401.
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If ADCC occurs, NK cells will lyse the target cells, releasing the label into the supernatant, which can be quantified by fluorescence.
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3. Syngeneic Mouse Tumor Models:
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Objective: To evaluate the in vivo anti-tumor efficacy of a surrogate anti-mouse TNFR2 antibody.
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Methodology:
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Immunocompetent mice (e.g., BALB/c or C57BL/6) are implanted with a syngeneic tumor cell line (e.g., CT26 colon carcinoma).
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Once tumors are established, mice are treated with the surrogate antibody, an isotype control antibody, or a combination with other immunotherapies (e.g., anti-PD-1).
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Tumor growth is monitored over time using caliper measurements.
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To investigate the mechanism, studies may include depletion of specific immune cell subsets (e.g., CD8+ T cells, NK cells) using depleting antibodies to see if the anti-tumor effect is lost.
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Visualizations
Caption: MM-401 acts as a TNFR2 agonist, co-stimulating effector T cells.
Caption: Logical relationships in the dual mechanism of action of the MM-401 TNFR2 antibody.
